5-Bromo-2,3-difluorocinnamic acid
Overview
Description
5-Bromo-2,3-difluorocinnamic acid: is an organic compound with the molecular formula C9H5BrF2O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.
Scientific Research Applications
5-Bromo-2,3-difluorocinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorocinnamic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
- 5-Bromo-2-fluorocinnamic acid
- 2,3-Difluorocinnamic acid
- 5-Bromo-3-fluorocinnamic acid
Comparison: Compared to similar compounds, 5-Bromo-2,3-difluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUJEQRZQYTLT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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